Imidazo[2,1-B]thiazole-2-carboxylic acid
Overview
Description
Imidazo[2,1-b]thiazole-2-carboxylic acid is a chemical compound with the linear formula C6H4N2O2S . It’s a member of the imidazo[2,1-b]thiazole class of compounds .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives involves a series of steps. The process includes amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an imidazole ring fused with a thiazole ring, with a carboxylic acid group attached to the thiazole ring .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, the mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps .Scientific Research Applications
1. Potential in Antitumor Agents
Imidazo[2,1‐b]thiazole-5‐carboxylic acids have been explored for their potential as antitumor agents. Specific derivatives such as allyl, propargyl, and cyanomethyl esters of these acids have been synthesized, although they have not shown significant antitumor activity under certain conditions (Andreani et al., 1983).
2. Role in Synthesis of Heterocyclic Compounds
These compounds play a role in the synthesis of various heterocyclic compounds. Imidazo[2,1-b]thiazole and its derivatives, including alkyl, aryl, and dihydro derivatives, have been synthesized by reacting with α-halogenoaldehydes or their acetals (Mazur & Kochergin, 1970).
3. Insect Control Agents
Imidazo[2,1-b]thiazole derivatives have been investigated for use as insect control agents. The synthesis of imidazo[2,1-b]thiazole carbamates and acylureas has been reported, suggesting their potential application in pest control (Andreani et al., 1989).
4. Anti-inflammatory and Analgesic Activities
Certain derivatives of imidazo[2,1-b]thiazole have shown promise in anti-inflammatory and analgesic activities. These include benzothiazole carboxylic or acetic acids and related compounds, which have been tested in vivo for their potential as anti-inflammatory and analgesic drugs (Palagiano et al., 1996).
5. Herbicidal Applications
Some imidazo[2,1-b]thiazoles bearing specific groups such as halogens or sulfonylurea have been synthesized and tested for herbicidal properties. Certain compounds showed moderate activity in post-emergence herbicidal tests (Andreani et al., 1996).
6. Pharmacological Activity
Imidazo[2,1-b]thiazole derivatives have been evaluated for their pharmacological activity, including anti-inflammatory, analgesic, and ulcerogenic activities. This research highlights the therapeutic potential of these compounds in various medical applications (Grandolini et al., 1993).
7. Broad Spectrum of Biological Activities
These derivatives are notable in medicinal chemistry due to their broad spectrum of biological activities. They are key components in therapeutic agents such as Levamisole, highlighting their importance in pharmaceutical research (Leoni et al., 2017).
8. Stimulating Enzyme Expression
Specific imidazo[2,1-b]thiazoles have pharmacological capabilities to stimulate the expression of the enzyme endothelial nitric oxide synthase. This suggests potential use in treating various diseases, marking their significance in medicinal chemistry (Karimian, 2009).
9. Crystal Structures and Spectral Characterization
These compounds have been synthesized and characterized by single-crystal X-ray diffraction, providing detailed insight into their molecular structures and intermolecular interactions. This information is crucial for understanding their chemical and biological properties (Dylong et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Imidazo[2,1-B]thiazole-2-carboxylic acid is a promising class of anti-tuberculosis agents shown to have potent activity in vitro and targets QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain .
Mode of Action
The compound interacts with its target, QcrB, leading to disruption of the electron transport chain. This interaction results in the inhibition of the mycobacterial cytochrome bcc-aa3 super complex .
Biochemical Pathways
The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .
Pharmacokinetics
The in vitro ADME properties (protein binding, CaCo-2, human microsomal stability and CYP450 inhibition) were determined for an outstanding compound of the series, ND-11543. ND-11543 was tolerable at >500 mg/kg in mice and at a dose of 200 mg/kg displayed good drug exposure in mice with an AUC (0-24h) >11,700 ng·hr/mL and a >24 hr half-life .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the oxidative environment can play a role in the oxidative aminocarbonylation step of the biochemical pathway . .
Biochemical Analysis
Biochemical Properties
Imidazo[2,1-B]thiazole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in the electron transport chain, such as QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex . This interaction inhibits the enzyme’s activity, thereby disrupting the electron transport chain and leading to the death of the mycobacteria. Additionally, this compound has been found to interact with various proteins involved in cellular signaling pathways, further highlighting its biochemical significance .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by activating caspases and disrupting mitochondrial membrane potential . This compound also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and survival . Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, thereby altering metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and modulating gene expression. For instance, this compound binds to the QcrB enzyme, inhibiting its activity and disrupting the electron transport chain in mycobacteria . Additionally, this compound has been shown to inhibit the activity of various kinases involved in cell signaling pathways, leading to altered cellular responses . At the gene expression level, this compound modulates the activity of transcription factors, resulting in changes in the expression of genes involved in cell proliferation, survival, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been studied in both in vitro and in vivo settings. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular proliferation and induction of apoptosis . In vivo studies have demonstrated that this compound can maintain its therapeutic effects over extended treatment periods, with minimal signs of toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit the growth of mycobacteria and cancer cells without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, with certain dosages required to achieve therapeutic efficacy . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes oxidative metabolism, primarily mediated by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further interact with cellular macromolecules, potentially contributing to the compound’s therapeutic and toxic effects . Additionally, this compound has been shown to affect metabolic flux by inhibiting key metabolic enzymes, thereby altering the levels of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cells, this compound can bind to various intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. This compound has been shown to localize to the mitochondria, where it exerts its effects on mitochondrial membrane potential and induces apoptosis . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These modifications can direct the compound to specific organelles, such as the nucleus or endoplasmic reticulum, where it can modulate the activity of various biomolecules .
Properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-5(10)4-3-8-2-1-7-6(8)11-4/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTIEWRLYHVVHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(SC2=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60666368 | |
Record name | Imidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60666368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773841-78-4 | |
Record name | Imidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60666368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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